molecular formula C17H11BrClN3OS2 B4886154 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide

Cat. No.: B4886154
M. Wt: 452.8 g/mol
InChI Key: UTDNXMNHUNDCBG-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-chlorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the biosynthesis of bacterial cell walls by blocking the activity of key enzymes. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3OS2/c18-11-7-5-10(6-8-11)14-9-25-17(20-14)22-16(24)21-15(23)12-3-1-2-4-13(12)19/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDNXMNHUNDCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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